molecular formula C6H13NO3 B11775447 (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol

Cat. No.: B11775447
M. Wt: 147.17 g/mol
InChI Key: KIVMAVVILWSSFZ-HCWXCVPCSA-N
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Description

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of the hydroxyl groups may yield ketones or aldehydes.

    Reduction: Reduction may yield different alcohol derivatives.

    Substitution: Substitution reactions may yield halides or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways: The interaction with molecular targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-((3R,4S)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol: The enantiomer of the compound with different stereochemistry.

    N-Methylpyrrolidine: A structurally similar compound with a methyl group instead of hydroxyl groups.

    Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure but different functional groups.

Uniqueness

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(1S)-1-[(3S,4R)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol

InChI

InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

KIVMAVVILWSSFZ-HCWXCVPCSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)[C@@H](CO)O

Canonical SMILES

C1C(C(CN1)O)C(CO)O

Origin of Product

United States

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